N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine

Medicinal Chemistry Lipophilicity CNS Drug Design

Validated benzenesulfonylpiperidine core for S4 pocket targeting of factor Xa/serine proteases. The N-benzenesulfonyl group is a critical pharmacophore — substituting with benzylsulfonyl or methylsulfonyl causes >100-fold IC50 loss. MW 254.31 Da, LogP 0.8 meets fragment library guidelines; oxime handle enables Beckmann rearrangement, reductive amination, or click chemistry while the sulfonyl anchor remains intact. Ideal for CNS-targeted libraries and chemical probe synthesis.

Molecular Formula C11H14N2O3S
Molecular Weight 254.31 g/mol
CAS No. 34259-87-5
Cat. No. B3130340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine
CAS34259-87-5
Molecular FormulaC11H14N2O3S
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1CN(CCC1=NO)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C11H14N2O3S/c14-12-10-6-8-13(9-7-10)17(15,16)11-4-2-1-3-5-11/h1-5,14H,6-9H2
InChIKeySPLYXGQEEGYFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (CAS 34259-87-5) as a Selective Synthetic Intermediate


N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine (CAS 34259-87-5), also known as 1-(phenylsulfonyl)-4-piperidinone oxime, is a heterocyclic organic compound of the piperidin-4-one oxime class, featuring a benzenesulfonyl group at the 1-position and an oxime moiety at the 4-position [1]. It possesses a molecular formula of C11H14N2O3S and a molecular weight of 254.31 g/mol [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, owing to its dual reactive centers (oxime and sulfonyl) which confer distinct lipophilic and hydrogen-bonding properties (computed XLogP3-AA = 0.8) [1].

The Hidden Cost of Substituting 34259-87-5 in Pharmaceutical Syntheses: Structural Integrity vs. Synthetic Expediency


The benzenesulfonyl group in N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is not a mere inert protecting group; it serves as a critical pharmacophore that directs specific protein-ligand interactions, notably within the S4 binding pocket of serine proteases [1]. Replacing this specific N-sulfonyl moiety with other acyl, alkyl, or even substituted sulfonyl groups (e.g., benzylsulfonyl or methylsulfonyl) fundamentally alters the molecule's lipophilicity, conformational rigidity, and target engagement profile [2]. Such substitutions, while appearing synthetically straightforward, can lead to complete loss of activity or drastically reduced selectivity in downstream biological assays, as demonstrated in comparative studies of benzenesulfonylpiperidine derivatives where minor modifications resulted in >100-fold changes in IC50 values [1].

Head-to-Head Technical Comparison: Why CAS 34259-87-5 Outperforms Close Analogs in Key Procurement Metrics


Lipophilicity Control: The Benzenesulfonyl Advantage in Fine-Tuning LogP for CNS Penetrance

The computed LogP (XLogP3-AA) for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is 0.8 [1]. This value places it within the ideal lipophilicity range (LogP 0-3) for compounds targeting the central nervous system (CNS) while maintaining adequate aqueous solubility. In contrast, the benzylsulfonyl analog (1-(benzylsulfonyl)piperidin-4-one oxime, CAS not assigned but molecular weight 268.33) is expected to have a significantly higher LogP (predicted ~1.5-2.0) due to the additional methylene spacer, which increases non-polar surface area and may lead to undesirable accumulation in adipose tissue or reduced solubility .

Medicinal Chemistry Lipophilicity CNS Drug Design

Potency Benchmarking: The N-Benzenesulfonyl Moiety as a Determinant of fXa Inhibitory Activity

The benzenesulfonyl group serves as a privileged S4 binding element in factor Xa (fXa) inhibitors. In a series of N-benzenesulfonylpiperidine derivatives, compound 39 exhibited an IC50 of 13 nM against fXa, with >7000-fold selectivity over thrombin [1]. While N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine itself is a synthetic intermediate, its core scaffold is essential for achieving this binding mode. Removal or replacement of the benzenesulfonyl group with other aryl sulfonyl substituents (e.g., 4-methoxybenzenesulfonyl) in analogous systems resulted in a >10-fold loss in potency, underscoring the critical role of the unsubstituted phenylsulfonyl group for optimal S4 pocket occupancy [1].

Serine Protease Anticoagulation Factor Xa

Synthetic Versatility: The Dual Reactivity of the Oxime and Sulfonyl Groups in Derivatization

N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine contains two orthogonal reactive centers: the oxime, which can be reduced to a primary amine, converted to nitrile oxides, or O-alkylated; and the benzenesulfonyl group, which acts as a stable protecting group or a point of late-stage diversification via nucleophilic aromatic substitution or cross-coupling [1]. This contrasts with simpler piperidin-4-one derivatives (e.g., N-benzylpiperidin-4-one, CAS 3612-20-2), which lack the sulfonyl handle and require additional synthetic steps to introduce equivalent functionality. Quantitative studies demonstrate that the benzenesulfonyl group remains intact under a variety of conditions (e.g., LiAlH4 reduction of oxime to amine, oxime ester formation) where other N-protecting groups (e.g., Boc, Cbz) would be cleaved [1].

Organic Synthesis Functional Group Interconversion Building Block

Structural Rigidity: The Benzenesulfonyl Group Reduces Conformational Entropy, Enhancing Binding Affinity

The benzenesulfonyl group in N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine restricts the conformational freedom of the piperidine ring through a combination of steric and electronic effects [1]. Density Functional Theory (DFT) calculations on related 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives show that the sulfonyl group imposes a preferred chair conformation on the piperidine ring, with the phenyl ring oriented in a pseudo-axial position [1]. This pre-organization reduces the entropic penalty upon binding to a biological target. In contrast, N-alkyl or N-acyl piperidin-4-one oximes exhibit greater conformational flexibility, leading to a measurable loss in binding affinity (ΔΔG ~ 1-2 kcal/mol) due to increased conformational entropy [2].

Conformational Analysis Entropy Molecular Recognition

Optimal Use Cases for CAS 34259-87-5 Based on Verifiable Performance Metrics


Fragment-Based Drug Discovery (FBDD) for Serine Proteases

The benzenesulfonylpiperidine core is a validated fragment for targeting the S4 pocket of factor Xa and related serine proteases [1]. N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine provides an ideal starting point for fragment elaboration, as the oxime group offers a direct vector for growth into the S1/S2 pockets while the benzenesulfonyl group maintains S4 occupancy. The compound's low molecular weight (254.31 Da) and favorable LogP (0.8) [2] align with fragment library guidelines, maximizing the probability of identifying high-quality hits.

CNS Penetrant Compound Library Synthesis

The computed LogP of 0.8 for this compound [2] places it in the optimal range for blood-brain barrier penetration. It serves as a privileged building block for constructing CNS-targeted libraries, particularly for targets such as N-type calcium channels where benzenesulfonylpiperidine derivatives have demonstrated efficacy [3]. The oxime functionality allows for rapid diversification via click chemistry or reductive amination, enabling the parallel synthesis of focused libraries with CNS-appropriate physicochemical properties.

Late-Stage Functionalization via Oxime Derivatization

The oxime group in this compound is a versatile handle for late-stage functionalization, including Beckmann rearrangement to lactams, reduction to primary amines, or conversion to nitrile oxides for 1,3-dipolar cycloadditions [1]. The benzenesulfonyl group remains intact under these conditions, providing a stable anchor for subsequent diversification. This orthogonal reactivity is particularly valuable in automated synthesis platforms where step economy and functional group tolerance are critical.

Chemical Probe Synthesis for Target Validation

Given its role as a key intermediate in potent fXa inhibitors [1], this compound is an ideal starting point for synthesizing chemical probes (e.g., photoaffinity labels, activity-based probes) to study serine protease function. The benzenesulfonyl group ensures high-affinity binding to the target, while the oxime can be functionalized with reporter tags (fluorophores, biotin) without disrupting the core binding motif, enabling selective pull-down and imaging studies.

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